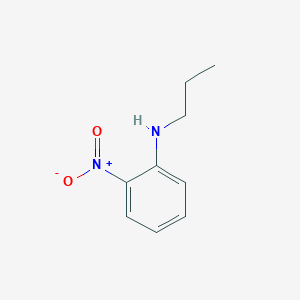

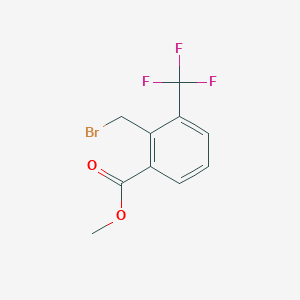

Methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate

概要

説明

Methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a white crystalline powder that is synthesized through a specific chemical reaction.

科学的研究の応用

Synthesis Applications

Synthesis of Methyl 4-(bromomethyl)benzoate : This compound is synthesized from methyl 4-methylbenzoate, with an optimized process achieving a yield of 90.5% (Bi Yun-mei, 2012).

Crystal Structure Analysis : Research comparing crystal structures of similar bromo–hydroxy–benzoic acid derivatives, including methyl 4-bromo-2-(methoxymethoxy)benzoate, contributes to the understanding of molecular interactions and structural properties (P. A. Suchetan et al., 2016).

Synthesis of Nilotinib : This compound is involved in the synthesis of Nilotinib, an antitumor agent. It demonstrates the compound's relevance in pharmaceutical synthesis (Wang Cong-zhan, 2009).

Chemical Reactions and Properties

Interaction with Sulfur Tetrafluoride : This research investigates the reaction of similar compounds with sulfur tetrafluoride, providing insights into chemical reactions and transformations (I. I. Gaidarzhy et al., 2020).

Synthesis of Heterocyclic Compounds : The compound is used in the synthesis of methyl 2-[(2-cyanophenoxy)methyl]thiophene-3-carboxylates, leading to new heterocyclic compounds (M. S. Yagodkina-Yakovenko et al., 2018).

Trifluoromethylation of Arenes and Heteroarenes : Utilized in reactions to produce trifluoromethyl-substituted phthalates or benzoates, showcasing its role in introducing trifluoromethyl groups into various structures (J. Volle & M. Schlosser, 2002).

Synthesis of Trifluoromethoxylated Aniline Derivatives : This is instrumental in the synthesis of methyl 4-acetamido-3-(trifluoromethoxy)benzoate, important in pharmaceutical and functional material development (Pengju Feng & Ming‐Yu Ngai, 2016).

Determination of Diastereoisomers : Used in the study of diastereoisomers, contributing to analytical chemistry techniques (L. Toribio et al., 2000).

特性

IUPAC Name |

methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrF3O2/c1-16-9(15)6-3-2-4-8(7(6)5-11)10(12,13)14/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFYWLNAELNNBMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)C(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50591195 | |

| Record name | Methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate | |

CAS RN |

346603-68-7 | |

| Record name | Methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![10-Oxopentacyclo[5.3.0.0^{2,5}.0^{3,9}.0^{4,8}]decane-3-carboxylic acid](/img/structure/B1356616.png)